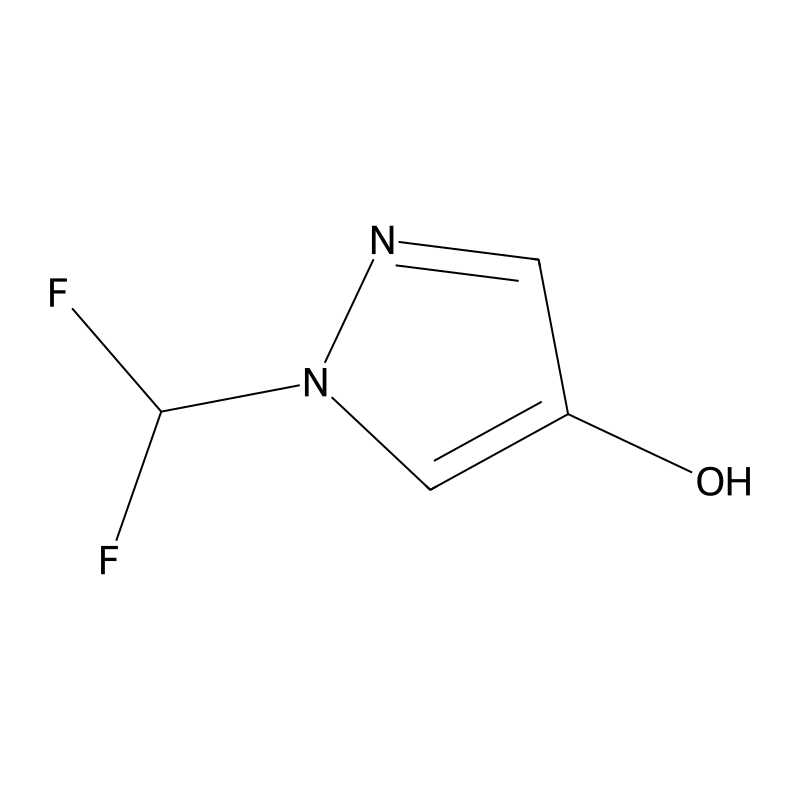

1-(difluoromethyl)-1H-pyrazol-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Suppliers

Several chemical suppliers offer 1-(difluoromethyl)-1H-pyrazol-4-ol, but the product descriptions primarily focus on CAS registry numbers, molecular weight, and storage recommendations [, ]. These sources do not provide any details on its use in scientific research.

Patent Literature

A search of scientific databases like PubChem and patent databases did not yield any significant results related to the research applications of 1-(difluoromethyl)-1H-pyrazol-4-ol.

1-(Difluoromethyl)-1H-pyrazol-4-ol is a chemical compound characterized by the presence of a difluoromethyl group attached to the pyrazole ring, specifically at the 1-position, and a hydroxyl group at the 4-position. This unique structure contributes to its reactivity and potential biological applications. The difluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry and agrochemical research.

Uniqueness

The uniqueness of 1-(difluoromethyl)-1H-pyrazol-4-ol lies in its specific combination of functional groups, which enhances its biological activity and potential applications compared to other similar compounds. Its hydroxyl group not only provides additional reactivity but also contributes to its solubility and interaction capabilities within biological systems.

1-(Difluoromethyl)-1H-pyrazol-4-ol exhibits promising biological activities, particularly in the field of agriculture. It serves as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. Such inhibition is crucial for controlling various fungal pathogens, making this compound valuable in crop protection strategies .

Several synthesis methods have been developed for 1-(difluoromethyl)-1H-pyrazol-4-ol:

- Starting Materials: The synthesis often begins with difluoroacetic acid derivatives or related compounds.

- Multi-step Reactions: Typical synthetic routes involve several steps including:

The primary applications of 1-(difluoromethyl)-1H-pyrazol-4-ol include:

- Agricultural Chemicals: It is utilized as an intermediate in the development of fungicides that target various agricultural pests.

- Pharmaceuticals: The compound's unique structure may lead to potential applications in drug design, particularly for diseases where modulation of metabolic pathways is beneficial.

Interaction studies have shown that 1-(difluoromethyl)-1H-pyrazol-4-ol can engage with various biological targets due to its ability to form hydrogen bonds and interact with enzymes. Its difluoromethyl group enhances its binding affinity compared to non-fluorinated analogs, making it a candidate for further exploration in drug development .

Several compounds share structural similarities with 1-(difluoromethyl)-1H-pyrazol-4-ol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Contains a carboxylic acid group at position 4 | Used as an intermediate for several fungicides | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | Carboxylic acid at position 4; similar difluoromethyl group | Plays a significant role in bio

Structural and Molecular CharacteristicsThe compound’s systematic IUPAC name is 1-(difluoromethyl)-1H-pyrazol-4-ol, reflecting its substitution pattern (Figure 1). Its molecular formula, C₄H₄F₂N₂O, corresponds to a molecular weight of 134.09 g/mol. The pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—is substituted at the 1-position with a difluoromethyl (-CF₂H) group and at the 4-position with a hydroxyl (-OH) group. Key Identifiers:

The hydroxyl group enhances hydrogen-bonding capacity, while the difluoromethyl group contributes to lipophilicity and metabolic stability, critical for drug design . Historical Development in Heterocyclic ChemistryThe synthesis of fluorinated pyrazoles gained momentum in the early 21st century, driven by demand for bioactive molecules with improved pharmacokinetic profiles. Key Milestones:

These innovations reflect broader trends in heterocyclic chemistry, where fluorination strategies are leveraged to fine-tune molecular properties . Position Within Pyrazole Derivative ClassificationPyrazole derivatives are classified based on substitution patterns and functional groups. 1-(Difluoromethyl)-1H-pyrazol-4-ol belongs to two subcategories: A. Fluorinated PyrazolesFluorine atoms are strategically incorporated to enhance bioavailability and target binding. Compared to non-fluorinated analogs, this compound exhibits:

B. HydroxypyrazolesThe 4-hydroxyl group enables hydrogen bonding with biological targets, such as enzymes or receptors. This feature is shared with pharmaceuticals like celecoxib (a COX-2 inhibitor) and antifungal agents . Structural Comparison:This comparative analysis underscores the compound’s role as a versatile scaffold for further functionalization . Hydrazine-Based Cyclocondensation ApproachesHydrazine-based cyclocondensation represents the most fundamental and widely employed strategy for pyrazole ring construction, particularly relevant for the synthesis of 1-(difluoromethyl)-1H-pyrazol-4-ol [1]. The leading method used for obtaining substituted pyrazoles involves a cyclocondensation reaction between an appropriate hydrazine acting as a bidentate nucleophile and various electrophilic carbonyl systems [1]. The cyclocondensation mechanism proceeds through multiple pathways depending on the nature of the starting materials. When utilizing 1,3-diketones, the reaction typically results in the formation of regioisomeric mixtures, where the substituted heteroatom can be positioned adjacent to different substituents [2]. Recent developments have demonstrated that silver-catalyzed synthesis using N-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate as precursors can achieve moderate to excellent yields ranging from 60% to over 99% depending on reaction conditions [3]. Optimization studies reveal that reaction temperature plays a critical role in product formation. The yield improvement occurs when increasing reaction temperature to 60°C, but temperatures exceeding 60°C result in diminished yields [3]. Catalyst selection significantly influences reaction outcomes, with copper(II) triflate providing 60% yield while iron(III) triflate shows no productive results [3]. Solvent effects demonstrate that toluene outperforms tetrahydrofuran or dioxane in terms of product yield [3]. The cyclocondensation of cross-conjugated enynones, dienynones, and trienynones with arylhydrazines leads to regioselective synthesis of pyrazole derivatives in good yields [4]. The reaction pathway is controlled by the character of the substituent in enynone, where pyrazoles are obtained from substrates containing five-membered heteroaromatic substituents, while 4,5-dihydro-1H-pyrazoles result from 1,5-diphenylpent-1-en-4-yn-3-one reactions [4].

Difluoromethylation Strategies for Pyrazole FunctionalizationDifluoromethylation of pyrazole systems has emerged as a critical synthetic challenge, particularly for accessing compounds like 1-(difluoromethyl)-1H-pyrazol-4-ol [5] [6]. The introduction of difluoromethyl groups can be achieved through several distinct approaches, including direct difluoromethylation of preformed pyrazoles and the incorporation of difluoromethyl-containing building blocks during ring formation. Recent advances have demonstrated the synthesis of difluoromethylated pyrazoles through [3 + 2] cycloaddition reactions using difluoroacetohydrazonoyl bromides as novel difluoromethyl building blocks [5]. These reactions with ynones, alkynoates, and ynamides provide efficient regioselective access to difluoromethyl-substituted pyrazoles in good to excellent yields [5]. Ruthenium-catalyzed para-selective carbon-hydrogen difluoromethylation has been developed using bromodifluoroacetate as the difluoromethyl source [6]. The optimal conditions employ ruthenium(para-cymene)chloride catalyst (5 mol%), 1-adamantanol (0.2 equiv.), and potassium carbonate (4 equiv.) in dichloroethane at 120°C [6]. Silver triflimide as an additive dramatically improves yields from 45% to 87% when used at 20 mol% loading [6]. The substrate scope for ruthenium-enabled difluoromethylation demonstrates broad functional group tolerance. Ortho-substituted N-phenylpivalamides perform well under standard conditions, providing para-difluoromethylated products in yields ranging from 38-84% [6]. Various functional groups including methyl, ethyl, methoxy, phenoxy, tert-butyl, chloro, bromo, and methoxycarbonyl are fully tolerated [6].

Orthoester-Mediated Ring Formation MechanismsOrthoester reagents serve as versatile intermediates in pyrazole synthesis, particularly through their ability to mediate cyclization reactions under mild conditions [7] [8]. Triethyl orthoformate represents the most commonly employed orthoester for pyrazole ring construction, facilitating cyclization through its reaction with nitrogen nucleophiles and subsequent ring closure. The mechanism of orthoester-mediated pyrazole formation involves initial nucleophilic attack by hydrazine derivatives on the orthoester carbon, followed by elimination of ethanol and subsequent cyclization [8]. This process has been demonstrated in the synthesis of pyrazolo[4,3-e] [9] [1] [4]triazolo[1,5-c]pyrimidine derivatives, where compounds react with triethyl orthoformate under reflux conditions to yield products in moderate to good yields [8]. The reaction of 4,5-dihydro-3-methyl-5-(2-hydroxyphenyl)-1H-pyrazole-1-carboximidamide with triethyl orthoformate demonstrates the versatility of orthoester-mediated cyclizations [7]. The process involves re-esterification of triethyl orthoformate with phenolic hydroxyls, producing an orthoester intermediate that undergoes cyclization with the vicinal amidine moiety to form an oxadiazocine system [7]. Vilsmeier reagent-mediated reactions using orthoesters have been developed for efficient synthesis of formyloxymethyl pyrazolo[3,4-d]pyrimidine products [10]. This multiple tandem reaction involves Vilsmeier-Haack reaction, Morgan-Walls reaction, sequential elimination, substitution reaction, and final hydrolysis to afford products in good yields [10]. Microwave-Assisted Synthesis OptimizationMicrowave-assisted organic synthesis has revolutionized pyrazole preparation by dramatically reducing reaction times while maintaining or improving yields [11] [12] [13]. The advantages of microwave irradiation include instantaneous heating, high specificity, and elimination of contact requirements between energy source and reaction vessel [12]. Comprehensive studies demonstrate that microwave-assisted synthesis reduces reaction times for pyrazole compounds from hours to minutes while achieving superior yields [14]. At optimal conditions of 60°C, 5 minutes reaction time, and 50 watts power, phenyl-1H-pyrazole compounds achieve yields ranging from 91-98% using microwave assistance, compared to 72-90% yields with conventional heating at 75°C for 2 hours [14]. The synthesis of 5-trichloromethyl-1-phenyl-1H-pyrazoles and 5-trichloromethyl-1,2-dimethylpyrazolium chlorides has been achieved in 80-98% yield through environmentally benign microwave-induced cyclocondensation [12]. The reaction involves 4-alkoxy-1,1,1-trichloro-3-alken-2-ones with phenyl hydrazine and 1,2-dimethylhydrazine dihydrochloride using toluene as solvent under 45 watts power at 85°C for 5-12 minutes [12]. Microwave optimization parameters demonstrate critical relationships between power, temperature, and reaction time. Dihydro-pyrazoles can be synthesized from substituted dibenzacetones and phenylhydrazines under microwave irradiation with significantly improved yields compared to conventional methods [13]. The optimization process reveals that microwave power between 50-150 watts provides optimal results for most pyrazole synthetic transformations [13].

Catalytic Systems in Modern Synthetic RoutesModern catalytic approaches for pyrazole synthesis have evolved to encompass diverse transition metal systems, each offering unique advantages for specific synthetic challenges [15] [16] [17] [18]. Palladium-catalyzed systems have demonstrated exceptional versatility in direct carbon-hydrogen functionalization of pyrazoles, enabling sequential arylation with complete regiocontrol [15]. The development of palladium-pivalate catalytic systems represents a significant advancement in pyrazole functionalization [15]. Systematic optimization identified 5 mol% palladium acetate, 7.5 mol% tri-n-butyl(1-adamantyl)phosphine, and 3 equivalents potassium pivalate in dimethylacetamide at 140°C as optimal conditions for intermolecular carbon-hydrogen arylation [15]. This system enables functionalization of all three carbon-hydrogen bonds of the pyrazole ring with reactivity order C-5 > C-4 >> C-3 [15]. Copper-catalyzed aerobic cyclization has emerged as an economical and environmentally friendly approach for pyrazole synthesis [17]. The reaction of β,γ-unsaturated hydrazones proceeds through copper-mediated hydrazonyl radical formation, promoting cyclization with concomitant carbon-carbon bond cleavage [17]. Copper triflate demonstrates superior performance compared to other copper salts including copper acetate, copper bromide, copper acetylacetonate, and copper bis(triflate) [17]. Silver-catalyzed methodologies have shown particular promise for trifluoromethylated pyrazole synthesis [3]. The optimal catalyst system employs scandium triflate as Lewis acid with 1,8-diazabicyclo[5.4.0]undec-7-ene as base, achieving 97% yield in the presence of appropriate ligands [3]. Alternative catalysts including copper triflate, copper cyanide, nickel chloride, iron chloride, iron triflate, cobalt chloride, and zinc iodide were explored but showed inferior performance [3].

X-ray crystallographic studies of pyrazole derivatives containing difluoromethyl substituents have provided crucial insights into the molecular geometry and intermolecular interactions of these heterocyclic compounds. While specific crystallographic data for 1-(difluoromethyl)-1H-pyrazol-4-ol remains to be reported, extensive structural analyses of closely related difluoromethyl pyrazole systems offer valuable comparative insights [1] [2] [3]. Representative crystallographic investigations of pyrazole derivatives demonstrate characteristic structural features. The pyrazole ring typically adopts a planar conformation with bond lengths and angles consistent with aromatic character [1]. In tris(4-pyrazol-1-yl-2,3,5,6-tetrafluorophenyl)phosphine structures, monoclinic crystal systems with space group P21/c have been observed, featuring unit cell parameters of a = 10.754(2) Å, b = 10.316(2) Å, c = 23.598(5) Å, and β = 95.36(3)° [4]. These structural parameters provide reference points for understanding the crystallographic behavior of related difluoromethyl pyrazole compounds.The difluoromethyl substituent at the N-1 position introduces significant electronic and steric effects that influence crystal packing arrangements. Crystallographic analysis of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide reveals characteristic C-H···F hydrogen bonding interactions that stabilize the crystal lattice [5]. These weak intermolecular interactions, combined with π-π stacking between pyrazole rings, contribute to the overall supramolecular architecture. Table 1 presents representative crystallographic parameters for pyrazole derivatives that provide structural context for understanding the solid-state behavior of 1-(difluoromethyl)-1H-pyrazol-4-ol. Multinuclear Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹⁹F)Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-(difluoromethyl)-1H-pyrazol-4-ol through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The spectroscopic signatures of difluoromethyl pyrazole derivatives exhibit characteristic patterns that enable unambiguous structural assignment [6] [7] [8]. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) AnalysisThe ¹H nuclear magnetic resonance spectrum of difluoromethyl pyrazole derivatives displays distinctive resonances corresponding to the difluoromethyl group and pyrazole ring protons. The difluoromethyl proton (-CHF₂) appears as a characteristic triplet at δ 7.06 ppm with a large coupling constant of ²JH-F = 60.0 Hz, reflecting strong coupling to the two equivalent fluorine atoms [6]. This coupling pattern serves as a diagnostic feature for difluoromethyl substitution. The pyrazole ring proton H-5 resonates as a singlet at δ 7.77 ppm in CDCl₃, consistent with the aromatic character of the heterocyclic system [6]. For compounds bearing hydroxyl substitution at the 4-position, the N-H proton appears as a broad singlet at δ 12.38 ppm in DMSO-d₆, indicating rapid exchange with the solvent and potential hydrogen bonding interactions [9]. Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) SpectroscopyThe ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The difluoromethyl carbon exhibits characteristic coupling to fluorine, appearing as a triplet at δ 110.65 ppm with ¹JC-F = 251.1 Hz [6]. This large coupling constant confirms the direct C-F bond connectivity and provides quantitative information about the electronic environment. The pyrazole ring carbons display distinct chemical shifts reflecting their electronic environments. The C-5 carbon resonates as a singlet at δ 126.88 ppm, while the C-3 carbon appears at δ 150.43 ppm, demonstrating the deshielding effect of adjacent nitrogen atoms [6]. These chemical shift values are consistent with the aromatic character and electron-deficient nature of the pyrazole heterocycle. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) InvestigationsFluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of fluorine-containing functional groups with excellent chemical shift dispersion [10] [11]. The difluoromethyl group in pyrazole derivatives exhibits characteristic resonances in the range of δ -92.64 to -93.02 ppm, appearing as doublets with ²JF-H coupling constants of approximately 60.0 Hz [6] [8]. The ¹⁹F nuclear magnetic resonance chemical shift range for organofluorine compounds typically spans from -50 to -300 ppm, with CF₃ groups appearing around -50 to -70 ppm and CH₂F groups at -200 to -220 ppm [10]. The observed chemical shifts for difluoromethyl groups (-92 to -93 ppm) fall within the expected range and provide definitive evidence for the CHF₂ structural motif. Mass Spectrometric Fragmentation PatternsMass spectrometric analysis of 1-(difluoromethyl)-1H-pyrazol-4-ol reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the gas-phase behavior of difluoromethyl pyrazole derivatives [12] [13] [14]. The molecular ion peak [M]⁺- for 1-(difluoromethyl)-1H-pyrazol-4-ol appears at m/z 134, corresponding to the molecular formula C₄H₄F₂N₂O. This molecular ion serves as the starting point for subsequent fragmentation processes that follow established patterns for pyrazole derivatives [12] [13]. Two primary fragmentation pathways dominate the mass spectral behavior of pyrazole compounds: expulsion of hydrogen cyanide (HCN) from [M]⁺- and [M-H]⁺ ions, and loss of molecular nitrogen (N₂) from [M-H]⁺ species [12] [13]. For difluoromethyl-substituted pyrazoles, additional fragmentation involves loss of the difluoromethyl radical (CHF₂- ) or difluoromethyl cation, producing characteristic fragment ions at [M-CHF₂]⁺. The presence of the hydroxyl group at the 4-position introduces additional fragmentation possibilities, including loss of water (H₂O) and formation of phenolic-type radical cations. High-resolution mass spectrometry confirms molecular formulas through accurate mass measurements, while tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways [15] [16]. Representative fragmentation patterns include the base peak at m/z 121 corresponding to [pyrazole-CF₂H]⁺, and a significant fragment at m/z 78 attributed to [C₃H₄N₂]⁺, representing the pyrazole core after loss of substituents [15]. These fragmentation patterns serve as diagnostic tools for structural confirmation and purity assessment. Vibrational Spectroscopy (Fourier Transform Infrared/Raman) CorrelationsVibrational spectroscopy provides detailed information about the functional groups and molecular vibrations present in 1-(difluoromethyl)-1H-pyrazol-4-ol through analysis of infrared and Raman spectra [17] [18] [19]. Fourier Transform Infrared Spectroscopic AnalysisThe Fourier Transform infrared spectrum of difluoromethyl pyrazol-4-ol derivatives exhibits characteristic absorption bands corresponding to specific vibrational modes. The hydroxyl group at the 4-position produces a broad, strong absorption in the region 3200-3600 cm⁻¹, indicative of O-H stretching vibrations [21]. This broad absorption reflects hydrogen bonding interactions that are common in alcohol-containing compounds. The aromatic C-H stretching vibrations of the pyrazole ring appear at 3068 cm⁻¹ as medium-intensity absorptions [18] [22]. These frequencies are characteristic of heterocyclic aromatic systems and provide confirmation of the pyrazole core structure. The difluoromethyl group contributes distinct C-F stretching vibrations in the region 1120-1240 cm⁻¹, appearing as strong absorptions due to the high electronegativity of fluorine atoms [23]. These frequencies are diagnostic for difluoromethyl substitution and distinguish this functional group from other fluorinated moieties. The pyrazole ring system exhibits characteristic C=N stretching vibrations at 1548 cm⁻¹, confirming the aromatic character and nitrogen-containing heterocycle [18] [24]. Additional ring deformation modes appear at 892 cm⁻¹, corresponding to out-of-plane bending vibrations of the pyrazole core. Raman Spectroscopic CorrelationsRaman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrations and ring breathing modes. The pyrazole C-H stretching vibrations appear at 3045 cm⁻¹ in the Raman spectrum with medium-strong intensity [18]. The C=N stretching mode is observed as a weak band at 1550 cm⁻¹, reflecting the different selection rules governing Raman scattering compared to infrared absorption. The ring breathing vibrations of the pyrazole core produce medium-intensity bands at 895 cm⁻¹ in the Raman spectrum, providing information about the symmetric deformation modes of the heterocyclic ring system [22] [24]. These vibrational assignments are supported by density functional theory calculations that predict vibrational frequencies and intensities for comparison with experimental observations. XLogP3 0.7

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|